molecular formula C23H24ClN3O B12903702 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)- CAS No. 23348-28-9

3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-

Cat. No.: B12903702
CAS No.: 23348-28-9
M. Wt: 393.9 g/mol
InChI Key: LOAYKKQTSXEZMP-UHFFFAOYSA-N
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Description

    3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-: is a chemical compound with a complex structure. It belongs to the pyridazinone class, characterized by its pyridazine ring fused with a ketone group.

  • The compound’s systematic name indicates its substituents: a chlorophenyl group at position 6, a phenyl group at position 4, and a piperidinoethyl group at position 2.
  • This compound has attracted attention due to its potential biological activities, including anticancer properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach starts with the model compound methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.

      Reaction Conditions: Saponification and hydrazinolysis of the model ester yield the corresponding acid and hydrazide, respectively.

      Industrial Production: While industrial-scale production methods are not widely reported, research laboratories can synthesize this compound using established organic synthesis techniques.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: The products formed depend on the reaction conditions. For instance, reduction may yield an alcohol, while substitution could lead to a new substituted derivative.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel derivatives.

      Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) and its potential as a drug candidate.

      Medicine: Assessing its pharmacological effects, toxicity, and therapeutic applications.

      Industry: Exploring its use in materials science, such as polymers or catalysts.

  • Mechanism of Action

      Targets: This compound likely interacts with specific cellular targets, such as enzymes or receptors.

      Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

  • Comparison with Similar Compounds

      Uniqueness: Highlighting its unique features compared to structurally related compounds is essential.

      Similar Compounds: While I don’t have a specific list, you can explore related pyridazinones, such as those with different substituents or functional groups.

    Remember that further research and experimental validation are crucial to fully understand this compound’s properties and applications

    Properties

    CAS No.

    23348-28-9

    Molecular Formula

    C23H24ClN3O

    Molecular Weight

    393.9 g/mol

    IUPAC Name

    6-(3-chlorophenyl)-4-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one

    InChI

    InChI=1S/C23H24ClN3O/c24-20-11-7-10-19(16-20)22-17-21(18-8-3-1-4-9-18)23(28)27(25-22)15-14-26-12-5-2-6-13-26/h1,3-4,7-11,16-17H,2,5-6,12-15H2

    InChI Key

    LOAYKKQTSXEZMP-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(CC1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4

    Origin of Product

    United States

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